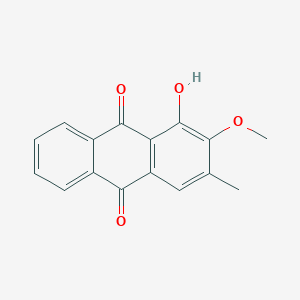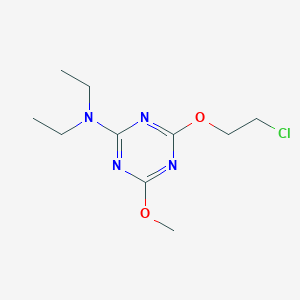
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol, diethylamine, and 6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Stepwise Synthesis: The synthesis proceeds through a series of nucleophilic substitution reactions, where the chloroethoxy group is introduced to the triazine ring, followed by the addition of the diethylamino group and the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to maintain a constant temperature and facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the functional groups attached to the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of smaller fragments.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Different triazine derivatives with various substituents.
Oxidation and Reduction: Compounds with altered functional groups, such as alcohols, ketones, or amines.
Hydrolysis: Smaller fragments resulting from the breakdown of the triazine ring.
科学研究应用
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with biological targets in plants.
作用机制
The mechanism of action of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Affect the replication or transcription processes, leading to changes in gene expression.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing cellular signaling pathways.
相似化合物的比较
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine can be compared with other similar triazine derivatives, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor for the synthesis of various herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Investigated for its potential anticancer properties.
属性
CAS 编号 |
62626-98-6 |
|---|---|
分子式 |
C10H17ClN4O2 |
分子量 |
260.72 g/mol |
IUPAC 名称 |
4-(2-chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H17ClN4O2/c1-4-15(5-2)8-12-9(16-3)14-10(13-8)17-7-6-11/h4-7H2,1-3H3 |
InChI 键 |
XFESMEWOMXNTGY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)OCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
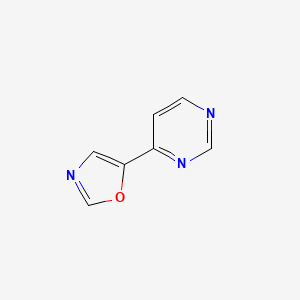
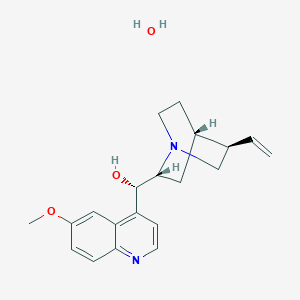
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
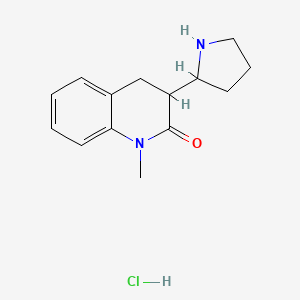

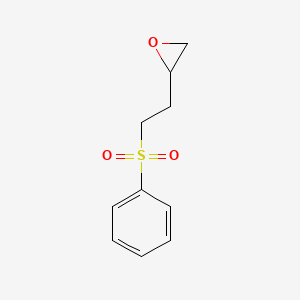
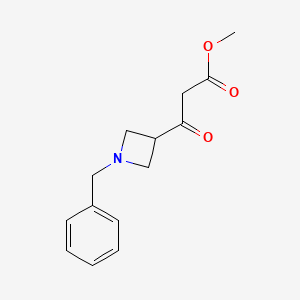
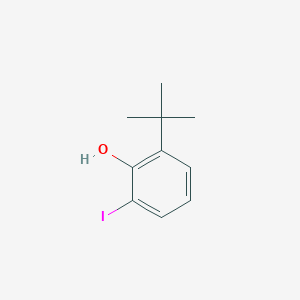
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
